Cas no 41918-07-4 (5-Chlorobenzo[D]isothiazole)
![5-Chlorobenzo[D]isothiazole structure](https://www.kuujia.com/scimg/cas/41918-07-4x500.png)
5-Chlorobenzo[D]isothiazole Chemical and Physical Properties
Names and Identifiers
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- 6-Iodobenzo[d]isothiazole
- 5-CHLOROBENZO[D]ISOTHIAZOLE
- 1,2-Benzisothiazole, 5-chloro-
- 5-chlorobenzisothiazole
- 5-Chloro-1,2-benzisothiazole
- 5-CHLORO-1,2-BENZOTHIAZOLE
- MB19427
- FCH1143547
- AX8329752
- 5-Chlorobenzo[D]isothiazole
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- Inchi: 1S/C7H4ClNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
- InChI Key: KDBXNTXKUGUISU-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=NS2)C=1
Computed Properties
- Exact Mass: 168.9752980g/mol
- Monoisotopic Mass: 168.9752980g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1
- XLogP3: 2.9
5-Chlorobenzo[D]isothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A059003523-10g |
5-Chlorobenzo[d]isothiazole |
41918-07-4 | 97% | 10g |
$3517.50 | 2023-09-01 | |
Alichem | A059003523-25g |
5-Chlorobenzo[d]isothiazole |
41918-07-4 | 97% | 25g |
$6102.36 | 2023-09-01 | |
Alichem | A059003523-5g |
5-Chlorobenzo[d]isothiazole |
41918-07-4 | 97% | 5g |
$2629.08 | 2023-09-01 |
5-Chlorobenzo[D]isothiazole Related Literature
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1. Book reviews
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
Additional information on 5-Chlorobenzo[D]isothiazole
Introduction to 5-Chlorobenzo[D]isothiazole (CAS No. 41918-07-4)
5-Chlorobenzo[D]isothiazole (CAS No. 41918-07-4) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the isothiazole class, which is characterized by a sulfur atom integrated into a five-membered ring system along with a nitrogen atom. The presence of a chlorine substituent at the para position of the benzene ring enhances its reactivity and makes it a valuable scaffold for designing novel therapeutic agents.
The structure of 5-Chlorobenzo[D]isothiazole consists of a benzene ring fused with an isothiazole ring, where the chlorine atom is attached at the 5-position of the benzene moiety. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis. The compound’s molecular formula is C₈H₄ClNS, and its molecular weight is approximately 187.62 g/mol. The compound typically appears as a crystalline solid with moderate solubility in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).
In recent years, 5-Chlorobenzo[D]isothiazole has been extensively studied for its pharmacological potential. The isothiazole core is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chlorine atom at the para position of the benzene ring further modulates these activities by influencing electron distribution and enhancing binding affinity to biological targets.
One of the most compelling aspects of 5-Chlorobenzo[D]isothiazole is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop novel compounds targeting various diseases. For instance, derivatives of this molecule have been investigated for their ability to inhibit specific enzymes involved in cancer progression. The chlorine substituent serves as a reactive site for further functionalization, allowing chemists to tailor the compound’s properties for targeted therapeutic applications.
Recent studies have highlighted the pharmacological significance of 5-Chlorobenzo[D]isothiazole in addressing chronic inflammatory diseases. The compound has shown promise in preclinical models by modulating inflammatory pathways through interaction with key regulatory proteins. Its ability to inhibit the activity of cyclooxygenase (COX) enzymes and reduce prostaglandin synthesis has been particularly noteworthy. These findings suggest that 5-Chlorobenzo[D]isothiazole could be a valuable candidate for developing new anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapies.
The synthetic utility of 5-Chlorobenzo[D]isothiazole extends beyond its pharmacological applications. It serves as a versatile building block in organic synthesis, enabling the construction of more intricate molecular architectures. The chlorine atom at the 5-position allows for nucleophilic aromatic substitution reactions, which can be exploited to introduce various functional groups into the benzene ring. This flexibility makes it an indispensable tool for medicinal chemists seeking to develop novel drug candidates.
Moreover, 5-Chlorobenzo[D]isothiazole has been explored in combination therapies aimed at synergistically enhancing therapeutic outcomes. By pairing it with other bioactive compounds, researchers have observed additive or even synergistic effects that improve treatment efficacy. This approach aligns with current trends in precision medicine, where personalized treatment regimens are designed to maximize therapeutic benefits while minimizing adverse effects.
The toxicological profile of 5-Chlorobenzo[D]isothiazole has also been thoroughly evaluated to ensure its safety for preclinical and clinical investigations. Acute toxicity studies have demonstrated that the compound exhibits moderate toxicity at high doses but remains relatively well-tolerated at lower concentrations relevant for therapeutic use. Further research has focused on understanding its long-term effects and potential metabolic pathways, ensuring that it can be safely incorporated into drug development pipelines.
In conclusion, 5-Chlorobenzo[D]isothiazole (CAS No. 41918-07-4) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, coupled with its diverse biological activities, make it an attractive scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new applications and synthetic strategies involving this molecule, it is poised to play an increasingly important role in advancing drug discovery efforts worldwide.
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